4-Methylthio-2-butanone

Description

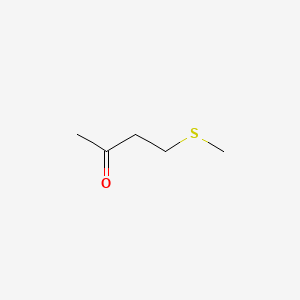

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(6)3-4-7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGHCRKOWMAZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067808 | |

| Record name | 2-Butanone, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

sweet, sulfurous, fruity flavor like arrowhead | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 to 107.00 °C. @ 55.00 mm Hg | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.000-1.007 | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

34047-39-7 | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34047-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034047397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5703W1O1AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Methylthio)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylthio-2-butanone

Introduction: A Profile of a Versatile Thioether-Ketone

4-Methylthio-2-butanone, also identified by its CAS Number 34047-39-7, is a bifunctional organic compound featuring both a ketone and a thioether (sulfide) moiety.[1][2] This structure imparts a unique combination of physical properties and chemical reactivity, making it a valuable molecule in diverse fields. While widely recognized in the flavor and fragrance industry for its distinct sweet and sulfurous notes reminiscent of potato and tomato, its utility extends into synthetic organic chemistry as a versatile intermediate.[1][3] This guide offers a comprehensive exploration of its chemical properties, reactivity, and practical applications, providing an authoritative resource for professionals in research and development.

Molecular Identity and Physicochemical Characteristics

The chemical nature of 4-Methylthio-2-butanone is defined by its molecular structure, which consists of a four-carbon chain with a carbonyl group at the C2 position and a methylthio group at the C4 position.[4][5] The presence of the polar ketone group and the polarizable sulfur atom governs its physical properties.

Table 1: Physicochemical Properties of 4-Methylthio-2-butanone

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(Methylsulfanyl)butan-2-one | [2][6] |

| CAS Number | 34047-39-7 | [1][2][7] |

| Molecular Formula | C₅H₁₀OS | [1][5] |

| Molecular Weight | 118.20 g/mol | [2][5] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Boiling Point | 105-107 °C at 55 mmHg | [1][8] |

| Density | 1.003 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.473 - 1.477 | [2][3][8] |

| Solubility | Soluble in alcohol; insoluble in water | [1][2] |

| Flash Point | 72.22 °C (162.00 °F) | [1][3] |

| SMILES | CC(=O)CCSC | [2][9] |

| InChIKey | DRGHCRKOWMAZAO-UHFFFAOYSA-N |[2][9] |

The molecule's insolubility in water and solubility in organic solvents like alcohol are direct consequences of its predominantly nonpolar hydrocarbon backbone, despite the presence of the polar carbonyl and thioether groups.[1][2]

Spectroscopic Signature

The unambiguous identification of 4-Methylthio-2-butanone relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics derived from its molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals:

-

A singlet at ~2.1 ppm, integrating to 3H, corresponding to the methyl protons of the acetyl group (CH₃-C=O).

-

A singlet at ~2.1-2.2 ppm, integrating to 3H, for the methyl protons of the thioether group (S-CH₃).

-

A triplet at ~2.5-2.7 ppm, integrating to 2H, for the methylene protons adjacent to the sulfur atom (-S-CH₂-).

-

A triplet at ~2.7-2.9 ppm, integrating to 2H, for the methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit five signals, one for each unique carbon atom in the molecule:

-

~15 ppm: Methyl carbon of the thioether group (S-CH₃).

-

~30 ppm: Methyl carbon of the acetyl group (CH₃-C=O).

-

~35 ppm: Methylene carbon adjacent to the sulfur atom (-S-CH₂-).

-

~45 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).

-

~208 ppm: The characteristic downfield signal of the ketone carbonyl carbon (C=O).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band between 1710-1720 cm⁻¹, which is indicative of the C=O stretching vibration of the aliphatic ketone. C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z of 118. Key fragmentation patterns would likely involve McLafferty rearrangement or cleavage alpha to the carbonyl group and the sulfur atom.

Chemical Reactivity and Synthetic Profile

The reactivity of 4-Methylthio-2-butanone is dictated by its two primary functional groups: the electrophilic ketone and the nucleophilic thioether. This duality allows for a range of selective chemical transformations.

Synthesis of 4-Methylthio-2-butanone

A common and efficient method for the synthesis of 4-Methylthio-2-butanone is the Michael addition of methyl mercaptan to methyl vinyl ketone.[1][8] This reaction proceeds via a conjugate addition mechanism where the nucleophilic sulfur of the mercaptan attacks the β-carbon of the α,β-unsaturated ketone.

Caption: Synthesis of 4-Methylthio-2-butanone via Michael Addition.

Reactivity of the Ketone Functional Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A standard transformation is its reduction to a secondary alcohol.

Representative Protocol: Reduction to 4-(Methylthio)butan-2-ol

-

Dissolution: Dissolve 4-Methylthio-2-butanone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize the excess NaBH₄.

-

Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Reactivity of the Thioether Functional Group

The sulfur atom in the thioether is nucleophilic and can be readily oxidized to form a sulfoxide and subsequently a sulfone. This transformation significantly alters the polarity and chemical properties of the molecule.

Representative Protocol: Oxidation to 4-(Methylsulfinyl)-2-butanone (Sulfoxide)

-

Dissolution: Dissolve 4-Methylthio-2-butanone (1.0 eq) in a chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in DCM dropwise to the stirred solution. Causality: Using a slight excess of the oxidant ensures complete conversion to the sulfoxide. A large excess or higher temperatures could lead to over-oxidation to the sulfone.

-

Reaction Monitoring: Stir the reaction at 0 °C or room temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude sulfoxide can be purified by column chromatography.

Applications in Synthetic Chemistry

The dual functionality of 4-Methylthio-2-butanone makes it a useful building block in multi-step organic synthesis. It has been documented as a key intermediate in the preparation of inhibitors for inducible nitric oxide synthase (iNOS), an important target in drug development.[10] In these syntheses, the ketone functionality is typically used to form a new carbon-carbon bond via nucleophilic addition.[10]

Caption: Role of 4-Methylthio-2-butanone in iNOS Inhibitor Synthesis.[10]

In a specific synthetic route, an organolithium reagent is added to the ketone of 4-Methylthio-2-butanone at low temperatures, creating a tertiary alcohol intermediate which is then carried forward to the final iNOS inhibitor product.[10] This highlights its utility as a scaffold for introducing a specific four-carbon chain containing a methylthio group.

Safety and Handling

Proper handling of 4-Methylthio-2-butanone is essential in a laboratory setting. It is classified as a combustible liquid and is harmful if swallowed.[11] Adherence to standard laboratory safety protocols is required.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Reference(s) |

|---|---|---|

| Pictogram | Warning | [11] |

| Signal Word | Warning | [11] |

| Hazard Statements | H302: Harmful if swallowed. H227: Combustible liquid. | [11] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P210: Keep away from heat/sparks/open flames/hot surfaces. P280: Wear protective gloves/eye protection. P301+P317: IF SWALLOWED: Get medical help. P501: Dispose of contents/container to an approved waste disposal plant. |[11] |

Personnel should always use this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

4-Methylthio-2-butanone is a compound of significant interest due to its unique chemical architecture. The interplay between its ketone and thioether functionalities provides a rich landscape for chemical transformations, enabling its use as a key building block in the synthesis of complex molecules like pharmaceutical intermediates. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

- Ningbo Inno Pharmchem Co.,Ltd. (2025).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 61922, 4-(Methylthio)-2-butanone. PubChem.

- Cheméo. (2023). Chemical Properties of 4-Methylthio-2-butanone.

- ChemicalBook. (2023). 4-Methylthio-2-butanone.

- ECHEMI. (2023). 4-(Methylthio)

- FooDB. (2015). Showing Compound 4-(Methylthio)-2-butanone (FDB003374).

- Guidechem. (2020). What is 4-Methylthio-2-butanone and how is it prepared?.

- RHENIUM BIO SCIENCE. 4-Methylthio-2-butanone, 98%, Thermo Scientific Chemicals.

- Global Substance Registration System (GSRS). 4-(METHYLTHIO)-2-BUTANONE.

- Santa Cruz Biotechnology. 4-Methylthio-2-butanone | CAS 34047-39-7.

- The Good Scents Company.

- Sigma-Aldrich. (2023).

- National Institute of Standards and Technology. 2-Butanone, 4-(methylthio)-. NIST Chemistry WebBook.

- TCI AMERICA. 4-Methylthio-2-butanone 34047-39-7.

- Endeavour Speciality Chemicals. 4-(Methylthio)-2-butanone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. potato butanone, 34047-39-7 [thegoodscentscompany.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. scbt.com [scbt.com]

- 6. Showing Compound 4-(Methylthio)-2-butanone (FDB003374) - FooDB [foodb.ca]

- 7. 4-(Methylthio)-2-butanone | Endeavour Speciality Chemicals [endeavourchem.co.uk]

- 8. 4-Methylthio-2-butanone | 34047-39-7 [chemicalbook.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Methylthio-2-butanone

Foreword

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. This technical guide provides a comprehensive, multi-faceted approach to the structure elucidation of 4-Methylthio-2-butanone, a sulfur-containing ketone of interest in various chemical and biological studies. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of analytical results, but a detailed narrative on the causality behind the experimental choices and the logic of data interpretation.

Introduction to 4-Methylthio-2-butanone

4-Methylthio-2-butanone, with the Chemical Abstracts Service (CAS) number 34047-39-7 , is a colorless to pale yellow liquid.[1] Its molecular formula is C₅H₁₀OS, and it has a molecular weight of approximately 118.20 g/mol .[2] The compound is characterized by a sweet, sulfurous odor and is found in some natural products, also being used as a flavoring agent in the food industry.[1][3] A thorough understanding of its structure is paramount for its synthesis, quality control, and the study of its biological activity.[4][5]

This guide will walk through a systematic process of structure elucidation, employing a suite of spectroscopic techniques to corroborate the identity and connectivity of the atoms within the 4-Methylthio-2-butanone molecule.

The Integrated Approach to Structure Elucidation

The confirmation of a chemical structure is rarely reliant on a single analytical technique. Instead, a synergistic approach, where the data from multiple, orthogonal methods are integrated, provides the highest level of confidence. For 4-Methylthio-2-butanone, we will employ Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS).

Figure 1: A schematic of the integrated workflow for the synthesis, purification, and structure elucidation of 4-Methylthio-2-butanone.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is the initial, rapid tool to identify the functional groups present in a molecule. For a ketone like 4-Methylthio-2-butanone, the most prominent feature we expect to see is the carbonyl (C=O) stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small drop of purified 4-Methylthio-2-butanone is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

-

Data Processing: The background is automatically subtracted from the sample spectrum.

Data Interpretation and Trustworthiness

The IR spectrum of a saturated aliphatic ketone will exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration, typically in the range of 1725-1705 cm⁻¹.[6] We also anticipate C-H stretching and bending vibrations from the methyl and methylene groups.

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Expected Observation for 4-Methylthio-2-butanone |

| 2950-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong, sharp peaks |

| 1715 ± 10 | C=O Stretch | Ketone | Strong, sharp peak |

| 1470-1430 | C-H Bend | CH₂ | Moderate peak |

| 1370-1350 | C-H Bend | CH₃ | Moderate peak |

The presence of a strong absorption band around 1715 cm⁻¹ is a key diagnostic indicator for the ketone functional group. The absence of broad absorption in the 3600-3200 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, and the lack of significant peaks around 1650 cm⁻¹ rules out the presence of C=C double bonds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy provides detailed information about the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. It is arguably the most powerful tool for elucidating the precise structure of organic compounds.

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Approximately 10-20 mg of 4-Methylthio-2-butanone is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

¹H NMR Data Interpretation

The ¹H NMR spectrum of 4-Methylthio-2-butanone is expected to show four distinct signals, corresponding to the four unique proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.15 | Singlet | 3H | a (CH₃-C=O) | The methyl group adjacent to the electron-withdrawing carbonyl group is deshielded. It is a singlet as there are no adjacent protons.[8] |

| ~2.75 | Triplet | 2H | b (C=O-CH₂-) | The methylene group is adjacent to the carbonyl group, leading to deshielding. It is split into a triplet by the two neighboring protons on carbon 'c'. |

| ~2.55 | Triplet | 2H | c (-CH₂-S) | This methylene group is adjacent to the sulfur atom and is split into a triplet by the two neighboring protons on carbon 'b'. |

| ~2.10 | Singlet | 3H | d (S-CH₃) | The methyl group attached to the sulfur atom is a singlet as there are no adjacent protons. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~207 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears at a very low field.[9] |

| ~45 | C=O-CH₂- | The carbon adjacent to the carbonyl group is deshielded. |

| ~30 | -CH₂-S | The carbon adjacent to the sulfur atom. |

| ~30 | CH₃-C=O | The methyl carbon adjacent to the carbonyl. |

| ~15 | S-CH₃ | The methyl carbon attached to the sulfur atom. |

Note: The specific chemical shifts are based on predictive models and data from similar structures.[10]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that induces fragmentation, creating a unique "fingerprint" for the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 4-Methylthio-2-butanone in a volatile solvent (e.g., dichloromethane) is prepared.

-

GC Separation: The sample is injected into a gas chromatograph to separate it from any impurities.

-

MS Analysis: The separated compound enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z).

Data Interpretation and Trustworthiness

The mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound. The fragmentation pattern provides further structural information.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 118 | [C₅H₁₀OS]⁺˙ | Molecular Ion (M⁺˙) |

| 103 | [C₄H₇OS]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group (α-cleavage) |

| 75 | [C₂H₃OS]⁺ | Cleavage of the C-C bond between the two methylene groups |

| 61 | [CH₃S=CH₂]⁺ | Cleavage of the bond α to the sulfur atom |

| 43 | [CH₃CO]⁺ | α-cleavage leading to the stable acetyl cation[11] |

Figure 2: Proposed major fragmentation pathways for 4-Methylthio-2-butanone in an electron ionization mass spectrometer.

The presence of the molecular ion at m/z 118 confirms the molecular formula. The prominent fragment at m/z 43 is highly characteristic of a methyl ketone.[11] The other fragments are consistent with the proposed structure, providing a self-validating system for the structural assignment.

Conclusion: A Confirmed Structure

The convergence of data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides an unambiguous confirmation of the structure of 4-Methylthio-2-butanone (CAS: 34047-39-7).

-

IR spectroscopy confirmed the presence of a ketone functional group.

-

¹H and ¹³C NMR spectroscopy elucidated the precise carbon-hydrogen framework, showing the connectivity of the methyl, methylene, and carbonyl groups.

-

Mass spectrometry confirmed the molecular weight and provided a fragmentation pattern consistent with the assigned structure.

This systematic and multi-technique approach exemplifies the rigorous standards required in modern chemical analysis, ensuring the scientific integrity of any subsequent research or application involving this compound.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). 4-Methylthio-2-butanone: Comprehensive Overview and Applications. Retrieved from [Link]

-

The Good Scents Company. (n.d.). potato butanone, 34047-39-7. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-(Methylthio)-2-butanone (FDB003374). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Methylthio)-2-butanone. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylthio-2-butanone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #1 Solution. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 4-(Methylthio)-2-butanone (FDB003374). Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

Valpo Scholar. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #1 Solution. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Infrared spectrum of 4-hydroxy-4-methyl-2-pentanone. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone, 4-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm. Retrieved from [Link]

-

ACS Publications. (2025, December 20). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). 13. Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 4-(Methylthio)-2-butanone (FDB003374) - FooDB [foodb.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Methylthio-2-butanone

This guide provides a detailed analysis of the spectroscopic data for 4-Methylthio-2-butanone (CAS 34047-39-7), a key organosulfur compound utilized in the flavor and fragrance industry.[1][2] With a molecular formula of C5H10OS and a molecular weight of 118.20 g/mol , its structure presents unique features that are readily elucidated through modern spectroscopic techniques.[3][4] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are applied to characterize this molecule.

Molecular Structure and Spectroscopic Overview

4-Methylthio-2-butanone is a ketone with a methylthioether group.[5] This bifunctional nature dictates its chemical properties and provides distinct signals in various spectroscopic analyses. The molecule is achiral and possesses a flexible aliphatic chain.[4]

Molecular Structure: CH₃-S-CH₂-CH₂-C(=O)-CH₃

An integrated spectroscopic approach is essential for unambiguous structure verification. ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Methylthio-2-butanone, both ¹H and ¹³C NMR provide critical information.

The ¹H NMR spectrum of 4-Methylthio-2-butanone is expected to show four distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and sulfur) and the diamagnetic anisotropy of the carbonyl group.

Predicted ¹H NMR Data:

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| a | ~2.1 | Singlet | 3H | -C(=O)-CH₃ | Protons are adjacent to a carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet.[6] |

| b | ~2.7 | Triplet | 2H | -CH₂-C(=O)- | Methylene protons alpha to the carbonyl group are deshielded. They are split into a triplet by the adjacent methylene group (c). |

| c | ~2.5 | Triplet | 2H | -S-CH₂- | Methylene protons adjacent to the sulfur atom are deshielded. They are split into a triplet by the adjacent methylene group (b). |

| d | ~2.0 | Singlet | 3H | -S-CH₃ | Protons on the methyl group attached to sulfur. The electronegativity of sulfur causes a downfield shift. No adjacent protons result in a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylthio-2-butanone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

The proton-decoupled ¹³C NMR spectrum of 4-Methylthio-2-butanone will display five distinct signals, one for each carbon atom in a unique chemical environment. The chemical shift of the carbonyl carbon is particularly diagnostic.

Predicted ¹³C NMR Data:

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| 1 | ~208 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, resulting in a large downfield shift.[7] |

| 2 | ~45 | -CH₂-C(=O)- | The carbon alpha to the carbonyl group is deshielded. |

| 3 | ~30 | -C(=O)-CH₃ | The methyl carbon attached to the carbonyl group. |

| 4 | ~28 | -S-CH₂- | The carbon adjacent to the sulfur atom. |

| 5 | ~15 | -S-CH₃ | The methyl carbon attached to the sulfur atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In 4-Methylthio-2-butanone, the most prominent feature will be the strong absorption from the carbonyl (C=O) group.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1715 | Strong | C=O Stretch | Ketone |

| 2920-3000 | Medium-Weak | C-H Stretch | Aliphatic CH, CH₂, CH₃ |

| 1350-1470 | Medium | C-H Bend | Aliphatic CH₂, CH₃ |

| ~600-700 | Weak-Medium | C-S Stretch | Thioether |

The presence of a strong absorption band around 1715 cm⁻¹ is definitive evidence for a saturated aliphatic ketone.[6][8] The C-S stretching vibration is typically weak and can sometimes be difficult to assign definitively from the fingerprint region.[8]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like 4-Methylthio-2-butanone, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty salt plates. Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

-

Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering further structural confirmation. Electron Ionization (EI) is a common technique for this type of compound.

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 118, corresponding to the molecular weight of C5H10OS.[9]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[10]

-

Loss of a methyl radical (•CH₃) results in an acylium ion at m/z 103 .

-

Loss of the methylthiopropyl radical (•CH₂CH₂SCH₃) results in an acylium ion at m/z 43 (CH₃CO⁺), which is often a very prominent peak.

-

-

Cleavage near Sulfur: Fragmentation can also be initiated by the sulfur atom.

-

Cleavage of the CH₂-S bond can lead to a fragment at m/z 61 ([CH₂SCH₃]⁺).

-

McLafferty rearrangement is possible, which would lead to a fragment at m/z 74 .

-

Summary of Predicted Major Ions:

| m/z | Predicted Identity | Fragmentation Pathway |

| 118 | [C5H10OS]⁺• | Molecular Ion (M⁺•) |

| 103 | [M - CH₃]⁺ | α-cleavage |

| 74 | [C₃H₆OS]⁺• | McLafferty Rearrangement |

| 61 | [C₂H₅S]⁺ | Cleavage adjacent to sulfur |

| 43 | [C₂H₃O]⁺ | α-cleavage (Base Peak) |

Fragmentation Logic Diagram:

Caption: Predicted EI-MS fragmentation of 4-Methylthio-2-butanone.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 4-Methylthio-2-butanone (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Setup:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Interface Temperature: Set the GC-MS interface temperature to ~280°C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to 4-Methylthio-2-butanone. Extract the mass spectrum for that peak and compare the fragmentation pattern to the predicted pathways.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of 4-Methylthio-2-butanone. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework. The strong carbonyl absorption in the IR spectrum verifies the presence of the ketone functional group. Finally, the mass spectrum confirms the molecular weight and provides a fragmentation pattern consistent with the assigned structure, with the m/z 43 acylium ion being a particularly strong indicator. This comprehensive spectroscopic analysis ensures the identity and purity of the compound, which is critical for its application in research and industry.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 4-Methylthio-2-butanone. NIST Chemistry WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 4-Methylthio-2-butanone, 98%. Alfa Aesar. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylthio-2-butanone. Wiley. Retrieved from [Link]

-

FooDB. (2015, July 20). Showing Compound 4-(Methylthio)-2-butanone (FDB003374). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-(Methylthio)-2-butanone. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylthio)-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-(METHYLTHIO)-2-BUTANONE. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 4-(Methylthio)-2-butanone (HMDB0031316). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). 4-Methylthio-2-butanone: Comprehensive Overview and Applications. Retrieved from [Link]

-

German Society for Mass Spectrometry (DGMS). (n.d.). Fragmentierung. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanal. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Showing Compound 4-(Methylthio)-2-butanone (FDB003374) - FooDB [foodb.ca]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 4-Methylthio-2-butanone [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

Thermodynamic and physical properties of 4-Methylthio-2-butanone

An In-depth Technical Guide to the Thermodynamic and Physical Properties of 4-Methylthio-2-butanone

Abstract

4-Methylthio-2-butanone (CAS No: 34047-39-7) is a sulfur-containing organic compound of significant interest in the flavor, fragrance, and pharmaceutical sectors.[1][2][3] Its distinct sensory profile, characterized by sweet, sulfurous, and earthy notes, makes it a valuable flavoring agent.[1][4] Furthermore, its utility as a chemical intermediate in the synthesis of complex pharmaceutical molecules highlights its importance to drug development professionals.[2] This guide provides a comprehensive overview of the core physical and thermodynamic properties of 4-Methylthio-2-butanone, outlines experimental methodologies for their characterization, and discusses its applications and safety considerations. The information presented is intended to serve as a critical resource for researchers, scientists, and chemical engineers engaged in work involving this compound.

Molecular and Chemical Identity

4-Methylthio-2-butanone, also known by synonyms such as 4-(methylsulfanyl)butan-2-one and potato butanone, is a ketone featuring a methylthioether functional group.[1][4] This structure is responsible for its characteristic chemical reactivity and sensory properties.[3][5] The fundamental identifiers and descriptors of the molecule are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-methylsulfanylbutan-2-one | [4] |

| CAS Number | 34047-39-7 | [1][4] |

| Molecular Formula | C₅H₁₀OS | [1][4] |

| Molecular Weight | 118.20 g/mol | [4][6] |

| Canonical SMILES | CC(=O)CCSC | [4] |

| InChIKey | DRGHCRKOWMAZAO-UHFFFAOYSA-N | [4][6] |

| EINECS Number | 251-810-8 | [4] |

| FEMA Number | 3375 | [1][4] |

Physical Properties

The physical state and behavior of 4-Methylthio-2-butanone are critical for its handling, formulation, and application. It is a colorless to pale yellow liquid at room temperature.[3][7] Its solubility characteristics—soluble in alcohol but insoluble in water—are pivotal for its use in various non-aqueous formulations.[1][7]

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | Ambient | [1][3][7] |

| Odor/Flavor Profile | Sweet, sulfurous, fruity, earthy, potato-like | - | [1][3][4] |

| Boiling Point | 105.0 - 107.0 °C | @ 55.0 mm Hg (73 hPa) | [1][4] |

| 77.0 - 78.0 °C | @ 20.0 mm Hg | [7] | |

| Specific Gravity | 1.003 - 1.007 | @ 20 °C | [7] |

| Refractive Index | 1.473 - 1.477 | @ 20 °C | [7] |

| Flash Point | 72.22 °C (162.0 °F) | Tagliabue Closed Cup | [1][7] |

| Vapor Pressure | 0.683 mmHg (estimated) | @ 25 °C | [7] |

| Vapor Density | 4.0 (Air = 1) | - | [7] |

| Solubility | Insoluble in water; Soluble in alcohol | - | [1][4][7] |

| logP (o/w) | 0.646 (estimated) | - | [7] |

Thermodynamic Properties

Thermodynamic data are essential for process design, safety analysis, and modeling the behavior of a chemical under various conditions. While comprehensive experimental data are not widely published, key thermodynamic parameters for 4-Methylthio-2-butanone are listed in chemical property databases.[6][8] These properties are crucial for calculations involving reaction equilibria, heat transfer, and phase transitions.

| Property | Symbol | Significance | Source(s) |

| Ideal Gas Heat Capacity | Cp,gas | Heat required to raise the temperature of the gas by 1 K | [6][8] |

| Enthalpy of Formation | ΔfH°gas | Enthalpy change when 1 mole is formed from its elements | [6][8] |

| Enthalpy of Vaporization | ΔvapH° | Energy required to transform the liquid into a gas | [6][8] |

| Enthalpy of Fusion | ΔfusH° | Energy required to melt the solid into a liquid | [6][8] |

| Gibbs Free Energy of Formation | ΔfG° | Determines the spontaneity of the formation reaction | [6][8] |

Spectroscopic Profile for Structural Verification

The structural integrity and purity of 4-Methylthio-2-butanone are confirmed using a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete picture of the molecule's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.[4][9] The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups (one adjacent to the carbonyl and one attached to the sulfur) and the two methylene groups. The ¹³C NMR spectrum will confirm the presence of five unique carbon environments, including the characteristic downfield shift for the carbonyl carbon (~200-210 ppm).[9]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present.[4] The most prominent feature in the IR spectrum of 4-Methylthio-2-butanone is a strong absorption band corresponding to the C=O (ketone) stretch, typically found around 1715-1720 cm⁻¹.

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation pattern.[4] For 4-Methylthio-2-butanone, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 118.2.[4][10]

Experimental Protocols: A Self-Validating System

Accurate determination of physical properties requires robust and validated experimental protocols. The choice of methodology is guided by the property being measured and the physical state of the substance.

Protocol: Boiling Point Determination under Reduced Pressure

The boiling point of 4-Methylthio-2-butanone is reported at reduced pressure to avoid potential thermal degradation that might occur at its higher atmospheric boiling point.

Causality: A vacuum is applied to lower the system pressure. A liquid boils when its vapor pressure equals the pressure of the system. By reducing the system pressure, the boiling point is lowered, allowing for distillation at a safer temperature.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use a calibrated thermometer with the bulb placed just below the side-arm leading to the condenser.

-

Sample Preparation: Place a small volume of 4-Methylthio-2-butanone (e.g., 5-10 mL) and a boiling chip or magnetic stir bar into the distillation flask.

-

System Seal: Ensure all joints are properly sealed with appropriate vacuum grease. Connect the apparatus to a vacuum pump equipped with a manometer and a cold trap.

-

Pressure Regulation: Slowly evacuate the system to the desired pressure (e.g., 55 mm Hg). Use a bleed valve to maintain a stable pressure throughout the experiment.

-

Heating: Gently heat the distillation flask using a heating mantle. Increase the temperature gradually until the liquid begins to boil and a ring of condensate rises steadily up the neck of the flask.

-

Data Recording: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Validation: Cross-reference the obtained value with literature data. Small deviations can be accounted for by minor pressure fluctuations or thermometer calibration.

Applications in Research and Drug Development

The unique properties of 4-Methylthio-2-butanone make it a versatile compound in several high-stakes industries.

-

Flavor and Fragrance: It is a widely used flavoring agent, recognized as safe by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][4] It is incorporated at parts-per-million (ppm) levels in products like baked goods, meat products, and desserts to impart savory, earthy, and vegetable-like notes.[1][7] The purity of the compound is critical, as trace impurities can drastically alter the intended flavor profile.[11]

-

Pharmaceutical Intermediate: 4-Methylthio-2-butanone serves as a building block in organic synthesis.[2][3] It has been specifically cited as an intermediate in the preparation of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various pathological conditions.[2] Its defined structure and reactive ketone group allow for its incorporation into more complex molecular scaffolds.

Safety, Handling, and Storage

Proper handling of 4-Methylthio-2-butanone is essential to ensure laboratory safety.

-

GHS Hazard Classification:

-

Flammable Liquids: Category 4. It is a combustible liquid.

-

Acute Toxicity, Oral: May be harmful if swallowed.[4]

-

-

Precautionary Measures:

-

First Aid:

Conclusion

4-Methylthio-2-butanone is a specialty chemical with well-defined physical, thermodynamic, and spectroscopic properties. Its role as a key flavoring agent and a versatile pharmaceutical intermediate is underpinned by its unique molecular structure. A thorough understanding of its properties, as detailed in this guide, is fundamental for its safe handling, effective application, and the development of innovative products in the food and pharmaceutical sciences.

References

-

National Center for Biotechnology Information. (n.d.). 4-(Methylthio)-2-butanone. PubChem. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 4-Methylthio-2-butanone: Comprehensive Overview and Applications. Retrieved from [Link]

-

The Good Scents Company. (n.d.). potato butanone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methylthio-2-butanone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(methylthio)-2-butanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylthio-2-butanone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-(Methylthio)-2-butanone (FDB003374). Retrieved from [Link]

-

NIST. (n.d.). 4-Methylthio-2-butanone. NIST Chemistry WebBook. Retrieved from [Link]

-

FEMA. (n.d.). 4-(METHYLTHIO)-2-BUTANONE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Purity Imperative: Why Sourcing High-Grade 4-Methylthio-2-Butanone Matters for Flavor & Fragrance. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #1 Solution. Retrieved from [Link]

-

RHENIUM BIO SCIENCE. (n.d.). 4-Methylthio-2-butanone, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Butanone. Retrieved from [Link]

-

Active Thermochemical Tables. (n.d.). 2-Butanone Enthalpy of Formation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 4-(Methylthio)-2-butanone (FDB003374) - FooDB [foodb.ca]

- 6. 4-Methylthio-2-butanone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. potato butanone, 34047-39-7 [thegoodscentscompany.com]

- 8. 4-(methylthio)-2-butanone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rheniumshop.co.il [rheniumshop.co.il]

- 11. nbinno.com [nbinno.com]

- 12. biosynth.com [biosynth.com]

Safety, handling, and toxicity information for 4-Methylthio-2-butanone

An In-Depth Technical Guide to the Safe Handling and Toxicity of 4-Methylthio-2-butanone

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-Methylthio-2-butanone (CAS No. 34047-39-7), tailored for researchers, scientists, and professionals in the field of drug development. The focus is on providing practical, field-proven insights to ensure laboratory safety and experimental integrity.

Introduction and Scientific Context

4-Methylthio-2-butanone, also known as 4-(methylsulfanyl)butan-2-one, is a ketone and a thioether.[1] It is recognized for its distinct sweet, sulfurous, and fruity aroma and is utilized as a flavoring agent in the food industry.[2][3] In a research and development setting, particularly in drug discovery and synthesis, understanding the unique properties of such a bifunctional molecule is paramount. Its volatility and sulfur-containing nature necessitate a nuanced approach to handling and safety that goes beyond standard laboratory protocols for less reactive compounds.

While it has been deemed safe for its intended use as a flavoring agent at current intake levels by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it is crucial to note that the toxicological properties have not been exhaustively investigated.[2] This lack of comprehensive data underscores the importance of a cautious and well-informed approach to its handling in a laboratory environment, where exposure levels can be significantly higher and more frequent than through dietary intake.

Physicochemical Properties: The "Why" Behind the Handling Procedures

A thorough understanding of the physicochemical properties of 4-Methylthio-2-butanone is fundamental to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source | Significance for Handling |

| Molecular Formula | C5H10OS | [2][4][5][6] | Indicates the presence of a sulfur atom, which can contribute to its reactivity and odor. |

| Molecular Weight | 118.20 g/mol | [2][4][5][6][7] | Its relatively low molecular weight contributes to its volatility. |

| Appearance | Colorless to pale yellow clear liquid | [3] | Visual inspection can be a preliminary check for purity or degradation. |

| Odor | Sweet, sulfurous, vegetable, potato, earthy, and tomato-like | [2][3] | The strong odor serves as a primary indicator of its presence, even at low concentrations. |

| Boiling Point | 105-107 °C at 55.00 mm Hg | [2][3] | The relatively low boiling point indicates that it is a volatile compound, requiring handling in well-ventilated areas to avoid inhalation exposure. |

| Density | 1.000-1.007 g/mL at 25 °C | [2] | Being slightly denser than water, it will not readily float, which is a consideration for spill cleanup. |

| Solubility | Insoluble in water; soluble in alcohol | [2][3] | This dictates the choice of solvents for reactions and cleaning, as well as the appropriate response to spills. |

| Flash Point | 162.00 °F (72.2 °C) | [3] | Classified as a combustible liquid, it requires storage away from heat and ignition sources. |

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the hazards associated with a chemical.

-

Flammable Liquids: Category 4 (Combustible liquid)

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2][8]

It is imperative to recognize that the absence of other hazard classifications does not imply the absence of other risks. The statement that the "chemical, physical, and toxicological properties have not been thoroughly investigated" necessitates treating the compound with a higher degree of caution.

Risk Assessment Workflow for Compounds with Limited Toxicity Data

Given the incomplete toxicological profile of 4-Methylthio-2-butanone, a rigorous risk assessment is not just a recommendation but a necessity. The following workflow, represented as a DOT script, outlines a systematic approach.

Caption: Spill response workflow for 4-Methylthio-2-butanone.

Toxicological Information: An Evidence-Based Assessment

The available toxicological data for 4-Methylthio-2-butanone is limited. The primary known hazard is acute oral toxicity. [2][8]

-

Acute Toxicity: Harmful if swallowed. [2][8]Symptoms of overexposure may include nausea, headache, and vomiting. * Skin Corrosion/Irritation: Not expected to be a skin irritant. [9]* Serious Eye Damage/Irritation: May cause eye irritation. [9][10]* Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: Not considered to be genotoxic. [3]* Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. * Reproductive Toxicity: No data available. * Specific Target Organ Toxicity (Single and Repeated Exposure): No data available. Expert Insight: The presence of a sulfur moiety warrants consideration of the potential for the release of volatile sulfur compounds (VSCs), which are known for their malodorous properties and potential health risks at high concentrations. [11][12]While specific data for 4-Methylthio-2-butanone is lacking, general principles of handling VSCs should be applied, including the use of excellent ventilation and appropriate containment measures. [13]

Conclusion: A Culture of Safety

The safe and effective use of 4-Methylthio-2-butanone in a research and development setting is contingent upon a deep understanding of its properties and a proactive approach to risk mitigation. The lack of comprehensive toxicological data should not be interpreted as an indication of safety but rather as a call for heightened vigilance. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment.

References

- SAFETY D

- 4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem - NIH.

- Chemical Properties of 4-Methylthio-2-butanone - Cheméo.

- 4-Methylthio-2-butanone: Comprehensive Overview and Applic

- 4-(METHYLTHIO)-2-BUTANONE - gsrs.

- Safety Protocols for Handling Pharma-Grade Acetone in Labor

- Safety d

- 4-(Methylthio)

- SIGMA-ALDRICH.

- Showing Compound 4-(Methylthio)-2-butanone (FDB003374) - FooDB. (2010-04-08).

- SAFETY DATA SHEET - Fisher Scientific. (2009-04-13).

- 2 - SAFETY D

- 4-Methylthio-2-butanone 97.0+%, TCI America™ | Fisher Scientific.

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

- 4-Methylthio-2-butanone | CAS 34047-39-7 | SCBT - Santa Cruz Biotechnology.

- Volatile sulfur compound emissions and health risk assessment from an A2/O wastewater tre

- SAFETY DATA SHEET BUTANONE - IBS Bo

- What is 4-Methylthio-2-butanone and how is it prepared? - FAQ - Guidechem.

- Release characteristics and risk assessment of volatile sulfur compounds in municipal wastewater tre

- Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples | W

Sources

- 1. Showing Compound 4-(Methylthio)-2-butanone (FDB003374) - FooDB [foodb.ca]

- 2. 4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-Methylthio-2-butanone 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. 4-Methylthio-2-butanone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. echemi.com [echemi.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. ibsparts.co.uk [ibsparts.co.uk]

- 11. Volatile sulfur compound emissions and health risk assessment from an A2/O wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Release characteristics and risk assessment of volatile sulfur compounds in municipal wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. water360.com.au [water360.com.au]

An In-Depth Technical Guide to 4-(Methylthio)butan-2-one for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Entity

4-(Methylthio)butan-2-one, a sulfur-containing ketone, presents itself as a molecule of significant interest to the scientific community, particularly those engaged in synthetic chemistry and drug discovery. While it has established applications in the flavor and fragrance industry, its true potential lies in its utility as a versatile building block for the synthesis of more complex chemical architectures. This technical guide aims to provide an in-depth exploration of 4-(methylthio)butan-2-one, from its fundamental properties to its practical applications in a research and development setting. We will delve into its synthesis, reactivity, and analytical characterization, with a particular focus on its emerging role as a valuable scaffold in medicinal chemistry.

Nomenclature and Identification

The systematic IUPAC name for this compound is 4-(methylsulfanyl)butan-2-one . However, it is commonly referred to by several synonyms in literature and commercial listings. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

| Identifier | Value |

| IUPAC Name | 4-(methylsulfanyl)butan-2-one[1][2] |

| CAS Number | 34047-39-7[3][4] |

| Molecular Formula | C5H10OS[3][4] |

| Molecular Weight | 118.20 g/mol [1] |

Common Synonyms:

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(methylthio)butan-2-one is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Sweet, sulfurous, vegetable, potato, earthy, and tomato-like | [4] |

| Density | 1.003 g/mL at 25 °C | [3] |

| Boiling Point | 105-107 °C at 55 mmHg | [3][4] |

| Flash Point | 162 °F (72.2 °C) | [3][4] |

| Solubility | Soluble in alcohol, insoluble in water | [1][4] |

| Refractive Index | n20/D 1.473 | [3] |

Synthesis and Reaction Mechanisms

The most prevalent and efficient method for the synthesis of 4-(methylthio)butan-2-one is the thia-Michael addition of methyl mercaptan to methyl vinyl ketone. This reaction is a classic example of a conjugate addition, where a soft nucleophile (the thiolate) attacks the β-carbon of an α,β-unsaturated carbonyl compound.

The Thia-Michael Addition: A Deeper Look

The thia-Michael addition can be catalyzed by either a base or a nucleophile.[1] In the base-catalyzed pathway, the base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then initiates the conjugate addition. The reaction is highly efficient and typically proceeds under mild conditions with high atom economy.

Below is a diagram illustrating the base-catalyzed thia-Michael addition for the synthesis of 4-(methylthio)butan-2-one.

Caption: Base-catalyzed thia-Michael addition for the synthesis of 4-(methylthio)butan-2-one.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a step-by-step methodology for the synthesis of 4-(methylthio)butan-2-one based on the thia-Michael addition.

Materials:

-

Methyl vinyl ketone (MVK)

-

Methyl mercaptan (or sodium thiomethoxide)

-

Triethylamine (Et3N) or another suitable base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add a solution of methyl mercaptan (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM). Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as triethylamine (0.1 equivalents), to the stirred solution.

-

Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.1 equivalents) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(methylthio)butan-2-one.

Applications in Research and Drug Development

While its role in the flavor industry is well-established, the true potential of 4-(methylthio)butan-2-one for the target audience of this guide lies in its application as a versatile building block in organic synthesis and medicinal chemistry. The β-ketosulfide moiety is a valuable pharmacophore and a synthetic intermediate for the construction of various heterocyclic systems.

A Scaffold for Heterocyclic Synthesis

The presence of a nucleophilic sulfur atom, an electrophilic ketone carbonyl, and an activated methylene group allows for a variety of intramolecular and intermolecular cyclization reactions. This makes 4-(methylthio)butan-2-one and its derivatives valuable precursors for the synthesis of medicinally relevant heterocyclic compounds such as thiochromanones, 1,5-benzothiazepines, and quinolines.

Role in Drug Discovery: The β-Ketosulfide Motif

The β-ketosulfide structural motif is present in a number of biologically active molecules and serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, 4-(methylthio)butan-2-one has been utilized as an intermediate in the synthesis of inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various pathological conditions. This highlights the potential of this compound as a starting material for the development of novel therapeutics.

The general workflow for utilizing a building block like 4-(methylthio)butan-2-one in a drug discovery program is outlined below.

Caption: A simplified workflow for the application of 4-(methylthio)butan-2-one in a drug discovery program.

Analytical Characterization

Accurate analytical characterization is paramount for confirming the identity and purity of synthesized 4-(methylthio)butan-2-one. The following are standard analytical techniques and expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of 4-(methylthio)butan-2-one would exhibit characteristic signals for the methyl protons of the thioether and ketone groups, as well as the methylene protons adjacent to the sulfur and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each of the five carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of 4-(methylthio)butan-2-one and confirming its molecular weight.

Exemplary GC-MS Protocol:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Expected Result: A single major peak in the chromatogram corresponding to 4-(methylthio)butan-2-one, with a mass spectrum showing the molecular ion peak (m/z 118) and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the analysis of reaction mixtures and for the purification of 4-(methylthio)butan-2-one, particularly for non-volatile derivatives.

Exemplary HPLC Protocol (for derivatives):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector set at a wavelength appropriate for the chromophore of the derivative.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(methylthio)butan-2-one.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: It is harmful if swallowed.[1] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(Methylthio)butan-2-one is a multifaceted chemical compound with significant, yet not fully exploited, potential in the realms of organic synthesis and drug discovery. Its straightforward synthesis via the thia-Michael addition, coupled with the versatile reactivity of the β-ketosulfide moiety, makes it an attractive starting material for the construction of complex molecular architectures and the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable chemical entity in their scientific endeavors. Further exploration of the synthetic utility and biological activity of derivatives of 4-(methylthio)butan-2-one is a promising avenue for future research.

References

-

ChemBK. 4-METHYLTHIO-2-BUTANONE. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Methylthio-2-butanone: Comprehensive Overview and Applications. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61922, 4-(Methylthio)-2-butanone. Available from: [Link]

-

The Good Scents Company. potato butanone. Available from: [Link]